molecular formula C14H12N2S B8518423 2-p-Tolylbenzo[d]thiazol-5-amine

2-p-Tolylbenzo[d]thiazol-5-amine

Cat. No.: B8518423
M. Wt: 240.33 g/mol
InChI Key: COSPJGOQDXRESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-Tolylbenzo[d]thiazol-5-amine is a useful research compound. Its molecular formula is C14H12N2S and its molecular weight is 240.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C14H12N2S/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,15H2,1H3

InChI Key

COSPJGOQDXRESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitro-2-p-tolylbenzo[d]thiazole (400 mg, 1.48 mmol) was suspended in ethanol/water (8 mL/4 mL) and heated at 80° C. Ammonium chloride (160 mg, 2.96 mmol) and iron powder (414 mg, 7.40 mmol) were added to the suspension, and the mixture was left stirring at 80° C. for 75 min. After cooling, the solution was filtrated through a pad of Celite® and the pad washed with ethanol. Water was added to the filtrate, ethanol was evaporated and the remaining aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 220 mg (62%) of the title compound (LCMS RT=6.51 min, MH+ 241.0)
Name
5-Nitro-2-p-tolylbenzo[d]thiazole
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
414 mg
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
62%

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